7-Bromo-3-chloro-1,2-benzothiazole
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Overview
Description
7-Bromo-3-chloro-1,2-benzothiazole: is a derivative of benzothiazole, a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole. This compound is known for its wide range of biological activities and medicinal applications .
Mechanism of Action
Target of Action
7-Bromo-3-chloro-1,2-benzothiazole, like other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting several targets . These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, leading to the inhibition of their function. For example, by inhibiting DNA gyrase, it prevents bacterial DNA replication, leading to cell death
Biochemical Pathways
The inhibition of these targets affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while the inhibition of DNA gyrase affects DNA replication . The disruption of these pathways leads to the downstream effect of bacterial cell death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes it a potential candidate for the development of novel antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-1,2-benzothiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method includes the reaction of 2-aminothiophenol with bromine and chlorine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and chlorination processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-chloro-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide, potassium hydroxide, and various amines.
Major Products Formed:
Scientific Research Applications
Chemistry: 7-Bromo-3-chloro-1,2-benzothiazole is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antitumor agents. It has been studied for its potential to inhibit various cancer cell lines.
Comparison with Similar Compounds
- 6-Bromo-3-chloro-1,2-benzothiazole
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 2-Chlorobenzothiazole
Uniqueness: 7-Bromo-3-chloro-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. Its dual halogenation (bromine and chlorine) enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
7-bromo-3-chloro-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIXZXYTJAZDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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